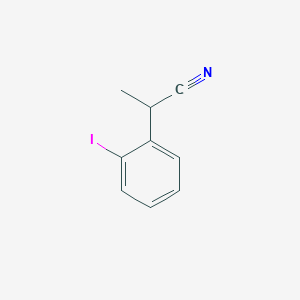

2-(2-Iodophenyl)propanenitrile

Description

2-(2-Iodophenyl)propanenitrile is a nitrile-substituted aromatic compound featuring an iodine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₈IN, with a molecular weight of 257.07 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates due to the iodine atom’s versatility in cross-coupling reactions (e.g., Suzuki, Ullmann) . The ortho-iodo substitution introduces steric hindrance and electronic effects, influencing reactivity and selectivity in catalytic processes .

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

2-(2-iodophenyl)propanenitrile |

InChI |

InChI=1S/C9H8IN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 |

InChI Key |

UUSVXNYPSNBZQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Iodophenyl)propanenitrile with halogenated and functionalized analogs, focusing on synthesis, stereochemical outcomes, and physicochemical properties:

Key Observations:

Halogen Effects: Iodine vs. Chlorine/Bromine: The iodine atom in this compound enhances oxidative stability and participation in heavy-metal-catalyzed reactions compared to lighter halogens (Cl, Br). However, steric bulk at the ortho position may reduce reaction rates in sterically sensitive processes .

Stereochemical Outcomes :

- Chloro- and bromo-substituted analogs (3q, 3r) achieved high enantiomeric excess (87–98% ee) via asymmetric catalysis, suggesting that iodine’s larger atomic radius might require tailored chiral ligands to achieve comparable stereocontrol .

Physicochemical and Spectroscopic Data

- NMR Shifts :

- 2-(2-Chlorophenyl)propanenitrile (3q) :

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 6.8 Hz, 1H), 1.65 (d, J = 6.8 Hz, 3H) .

- 2-(2-Bromophenyl)propanenitrile (3r) :

¹H NMR (CDCl₃): δ 7.65–7.25 (m, 4H, Ar-H), 3.90 (q, J = 6.8 Hz, 1H), 1.70 (d, J = 6.8 Hz, 3H) .

- Iodo Analog : Expected downfield shifts for aromatic protons due to iodine’s strong deshielding effect.

Chromatographic Behavior :

- Halogenated analogs (Cl, Br, I) exhibit longer retention times in reverse-phase HPLC compared to methoxy or benzoyl derivatives due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.